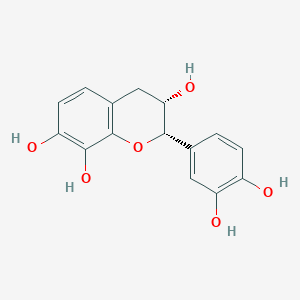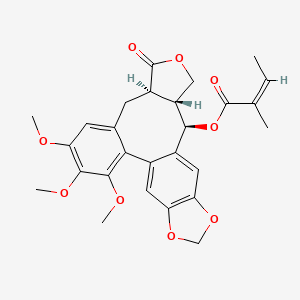
4-Phenylpentansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Phenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have explored its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its use in drug development.
Wirkmechanismus
Target of Action
The primary target of 4-Phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids
Action Environment
The action, efficacy, and stability of 4-Phenylpentanoic acid could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and more .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylpentanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of (E)-4-phenylpent-3-enoic acid. This reaction is typically carried out in methanol with a palladium on carbon catalyst under a hydrogen atmosphere. The reaction mixture is stirred for several hours, and the catalyst is then filtered off. The resulting product is concentrated to yield 4-Phenylpentanoic acid .
Industrial Production Methods
In industrial settings, the production of 4-Phenylpentanoic acid may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert 4-Phenylpentanoic acid to its corresponding alcohol.
Substitution: The phenyl group in 4-Phenylpentanoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-Phenylpentanone or 4-Phenylpentanal.
Reduction: Formation of 4-Phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of 4-Phenylpentanoic acid.
Vergleich Mit ähnlichen Verbindungen
4-Phenylpentanoic acid can be compared with other phenyl-substituted alkanoic acids, such as:
- Phenylacetic acid
- 3-Phenylpropanoic acid
- 5-Phenylpentanoic acid
- 7-Phenylheptanoic acid
Uniqueness
What sets 4-Phenylpentanoic acid apart is its specific structural configuration, which imparts unique chemical and physical properties. Its position of the phenyl group on the fourth carbon atom of the pentanoic acid chain influences its reactivity and interaction with other molecules .
Eigenschaften
IUPAC Name |
4-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMQLPOAXFKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871256 | |
| Record name | 4-Phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16433-43-5 | |
| Record name | γ-Methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main chemical reactions involving 4-phenylpentanoic acid derivatives described in the research?
A1: The research primarily focuses on the synthesis and reactivity of 4-phenylpentanoic acid derivatives, particularly those containing a trifluoromethyl group at the 4-position. Key reactions include:
- Oxidative degradation: [] Cobalt(III) ions can oxidize 4-methyl-4-phenylpentanoic acid in a stepwise manner, leading to the cleavage of carbon-carbon bonds. [] (https://www.semanticscholar.org/paper/0fe0280f34660e0bf67fb61962a17ba18e9eec3a)
- Cyclization reactions: [] Researchers successfully synthesized 3-carboxy-4-(trifluoromethyl)tetralone, a cyclic derivative, starting from a 4-phenylpentanoic acid derivative. The synthesis involved multiple steps, including cyclization and aromatization reactions. [] (https://www.semanticscholar.org/paper/f1152a110808e1bc9ea6269f26aeac8e9d8ca46e)
Q2: Why is there interest in synthesizing 4-phenylpentanoic acid derivatives with a trifluoromethyl group?
A2: Introducing a trifluoromethyl group can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. [] Researchers are particularly interested in exploring how the trifluoromethyl group influences the reactivity and potential biological activity of 4-phenylpentanoic acid derivatives. [] (https://www.semanticscholar.org/paper/f1152a110808e1bc9ea6269f26aeac8e9d8ca46e)
Q3: What challenges were encountered during the synthesis of these compounds?
A3: Synthesizing the desired trifluoromethylated derivatives presented several challenges:
- Defluorination: [] Unwanted loss of fluorine atoms occurred under certain reaction conditions, leading to the formation of undesired byproducts. [] (https://www.semanticscholar.org/paper/51feb81e95ab62a3cf104d3d08aa083bf1929055)
- Formation of alternative products: [] Reaction pathways sometimes resulted in the formation of unexpected products, requiring careful optimization of reaction conditions to favor the desired compounds. [] (https://www.semanticscholar.org/paper/51feb81e95ab62a3cf104d3d08aa083bf1929055)
Q4: What are the potential future directions for this research?
A4: Future research could explore:
- Structure-activity relationships: [] Synthesizing a wider range of 4-phenylpentanoic acid derivatives with different substituents and evaluating their chemical and biological properties.
- Biological activity screening: [] Investigating the potential applications of these compounds in various fields, such as medicinal chemistry or materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


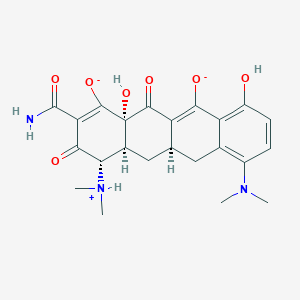
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
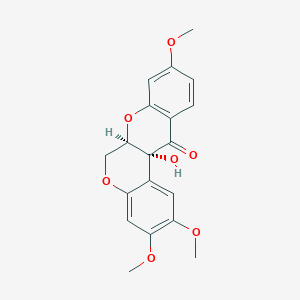
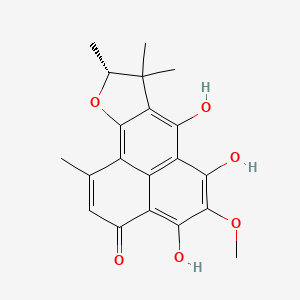

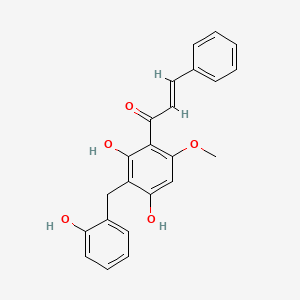
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
